molecular formula C19H18N2O B2485927 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol CAS No. 22080-20-2

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol

Cat. No. B2485927
CAS RN: 22080-20-2
M. Wt: 290.366
InChI Key: ZCKNVVFRDNVGHS-UHFFFAOYSA-N
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Description

“5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 . It is also known by other synonyms such as “5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol” and "8-Quinolinol, 5-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-" .


Synthesis Analysis

The synthesis of quinoline compounds, including “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” is complex, with a benzene ring fused with a pyridine moiety . The compound is part of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol” include a molecular formula of C19H18N2O and a molecular weight of 290.36 . More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-18-8-7-16(17-6-3-10-20-19(17)18)13-21-11-9-14-4-1-2-5-15(14)12-21/h1-8,10,22H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKNVVFRDNVGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol

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